Cas no 83846-67-7 (Methyl 2-(ethoxycarbonyl)aminobenzoate)
Methyl 2-(ethoxycarbonyl)aminobenzoate Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid,2-[(ethoxycarbonyl)amino]-, methyl ester
- methyl 2-(ethoxycarbonylamino)benzoate
- Methyl 2-[(ethoxycarbonyl)amino]benzoate
- 2-(Ethoxycarbonylamino)benzoic acid methyl ester
- 2-Caraethoxyamino-benzoesaeuremethylester
- Methyl 2-((ethoxycarbonyl)amino)benzoate
- methyl N-(ethoxycarbonyl)anthranilate
- N-Aethoxycarbonyl-anthranilsaeure-methylester
- N-ethoxycarbonyl-anthranilic acid methyl ester
- 8TP3YPJ829
- CS-0313865
- benzoic acid, 2-[(ethoxycarbonyl)amino]-, methyl ester
- SR-01000531769-1
- AE-641/12753174
- SR-01000531769-2
- Maybridge3_004797
- NS00038329
- DTXSID00232743
- FT-0747673
- LS-07192
- CCG-54757
- AKOS000536741
- EINECS 281-045-5
- 83846-67-7
- SCHEMBL4474267
- HMS1444K01
- SR-01000531769
- methyl 2-ethoxycarbonylaminobenzoate
- IDI1_016184
- MFCD01846933
- Methyl2-((ethoxycarbonyl)amino)benzoate
- Methyl 2-(ethoxycarbonyl)aminobenzoate
-
- MDL: MFCD01846933
- Inchi: 1S/C11H13NO4/c1-3-16-11(14)12-9-7-5-4-6-8(9)10(13)15-2/h4-7H,3H2,1-2H3,(H,12,14)
- InChI Key: XSEONJBZTZZGCV-UHFFFAOYSA-N
- SMILES: O(CC)C(NC1C=CC=CC=1C(=O)OC)=O
Computed Properties
- Exact Mass: 223.08400
- Monoisotopic Mass: 223.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 64.6Ų
Experimental Properties
- Density: 1.217
- Boiling Point: 291.1°C at 760 mmHg
- Flash Point: 129.8°C
- Refractive Index: 1.553
- PSA: 64.63000
- LogP: 2.11460
Methyl 2-(ethoxycarbonyl)aminobenzoate Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Methyl 2-(ethoxycarbonyl)aminobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M238830-500mg |
Methyl 2-[(ethoxycarbonyl)amino]benzoate |
83846-67-7 | 500mg |
$ 235.00 | 2022-06-04 | ||
| TRC | M238830-1000mg |
Methyl 2-[(ethoxycarbonyl)amino]benzoate |
83846-67-7 | 1g |
$ 390.00 | 2022-06-04 | ||
| TRC | M238830-2000mg |
Methyl 2-[(ethoxycarbonyl)amino]benzoate |
83846-67-7 | 2g |
$ 615.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384535-1g |
Methyl 2-((ethoxycarbonyl)amino)benzoate |
83846-67-7 | 97% | 1g |
¥1848.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384535-5g |
Methyl 2-((ethoxycarbonyl)amino)benzoate |
83846-67-7 | 97% | 5g |
¥6149.00 | 2024-07-28 | |
| abcr | AB413936-500 mg |
Methyl 2-[(ethoxycarbonyl)amino]benzoate |
83846-67-7 | 500MG |
€165.80 | 2023-02-03 | ||
| abcr | AB413936-1 g |
Methyl 2-[(ethoxycarbonyl)amino]benzoate |
83846-67-7 | 1g |
€197.30 | 2023-04-24 | ||
| abcr | AB413936-5 g |
Methyl 2-[(ethoxycarbonyl)amino]benzoate |
83846-67-7 | 5g |
€456.10 | 2023-04-24 | ||
| abcr | AB413936-10 g |
Methyl 2-[(ethoxycarbonyl)amino]benzoate |
83846-67-7 | 10g |
€773.40 | 2023-04-24 | ||
| A2B Chem LLC | AC27759-10mg |
Methyl 2-[(ethoxycarbonyl)amino]benzoate |
83846-67-7 | 95% | 10mg |
$225.00 | 2023-12-30 |
Methyl 2-(ethoxycarbonyl)aminobenzoate Suppliers
Methyl 2-(ethoxycarbonyl)aminobenzoate Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on Methyl 2-(ethoxycarbonyl)aminobenzoate
Recent Advances in the Study of Methyl 2-(ethoxycarbonyl)aminobenzoate (CAS: 83846-67-7) and Its Applications in Chemical Biology and Pharmaceutical Research
Methyl 2-(ethoxycarbonyl)aminobenzoate (CAS: 83846-67-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This ester derivative of anthranilic acid serves as a versatile building block in organic synthesis and has shown promising potential in drug discovery. Recent studies have focused on its role as a precursor for the synthesis of biologically active molecules, particularly in the development of novel anti-inflammatory and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in creating a new class of COX-2 inhibitors. Researchers utilized Methyl 2-(ethoxycarbonyl)aminobenzoate as a key intermediate in developing selective cyclooxygenase inhibitors with improved gastrointestinal safety profiles. The study reported that derivatives synthesized from this compound showed 40-60% higher selectivity for COX-2 compared to traditional NSAIDs, while maintaining comparable anti-inflammatory efficacy in murine models.
In the field of antimicrobial research, a team at the University of Cambridge recently (2024) published findings on the compound's derivatives exhibiting potent activity against drug-resistant Gram-positive bacteria. Their structure-activity relationship study revealed that modifications at the ethoxycarbonyl group significantly influenced antibacterial potency, with certain analogs showing MIC values as low as 0.5 μg/mL against MRSA strains. This research highlights the compound's potential as a scaffold for developing new antibiotics to address the growing threat of antimicrobial resistance.
From a chemical biology perspective, innovative work has explored the compound's application in proteolysis-targeting chimeras (PROTACs). A Nature Chemical Biology publication (2023) detailed its use as a linker component in heterobifunctional molecules designed to target oncogenic proteins for degradation. The researchers found that the ester moiety provided optimal physicochemical properties for cellular permeability while maintaining sufficient stability for target engagement.
The compound's safety profile has also been the subject of recent investigations. A 2024 toxicological assessment published in Chemical Research in Toxicology reported favorable results from in vitro and preliminary in vivo studies, with no significant cytotoxicity observed at therapeutic concentrations in human cell lines and good tolerability in rodent models. These findings support its continued investigation as a pharmaceutical intermediate.
Looking forward, several research groups have announced ongoing studies exploring additional applications of Methyl 2-(ethoxycarbonyl)aminobenzoate, including its potential in developing kinase inhibitors and as a component in metal-organic frameworks for drug delivery. The compound's structural versatility and demonstrated biological activity position it as an important tool in medicinal chemistry, with likely expanded applications in the coming years as research continues to uncover its full potential.
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